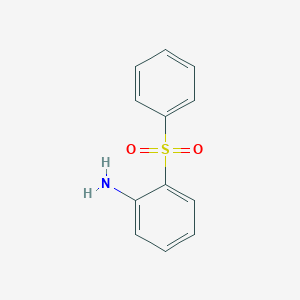

2-(Phenylsulfonyl)aniline

説明

Overview of Aniline (B41778) and Sulfonyl Functional Groups in Organic Synthesis

Aniline, a primary aromatic amine, and the sulfonyl group (-SO2-) are fundamental functional groups in the realm of organic synthesis. Aniline and its derivatives are crucial building blocks for a vast array of dyes, polymers, and pharmaceuticals. google.com The amino group of aniline can act as a nucleophile and a directing group in electrophilic aromatic substitution, influencing the position of incoming substituents. masterorganicchemistry.com

The sulfonyl group, characterized by a sulfur atom double-bonded to two oxygen atoms, is a key component of sulfonamides and sulfones. rsc.orgsapub.org This group is known for its electron-withdrawing nature and its ability to participate in a variety of chemical transformations. sapub.org Sulfones are noted for their chemical stability and are integral to many biologically active molecules. rsc.orgresearchgate.net The combination of aniline and a sulfonyl group within the same molecule creates a "sulfonylaniline" motif, a structure of significant interest in medicinal chemistry. frontiersin.orgnih.gov

Significance of the 2-(Phenylsulfonyl)aniline Scaffold in Contemporary Chemistry

This compound, a specialized sulfone compound, is recognized as a versatile building block in organic synthesis. nbinno.com Its structure, featuring both an aniline and a phenylsulfonyl group, allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. nbinno.comchemimpex.com This scaffold is particularly important in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com

The unique arrangement of the functional groups in this compound influences its chemical properties and reactivity. This has led to its use in the production of specialty polymers and as a substrate in advanced oxidation reactions. nbinno.comchemimpex.com The stability of the compound and its compatibility with various reaction conditions make it a favored choice for synthetic chemists. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol |

| Appearance | White to off-white or light brown crystalline powder nbinno.com |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO, DMF; Insoluble in water nbinno.com |

| CAS Number | 4273-98-7 |

This table is interactive. Users can sort and filter the data.

Historical Context of Research on Sulfonylated Anilines

The study of sulfonylated anilines has a rich history intertwined with the development of synthetic dyes and pharmaceuticals. Early research focused on the synthesis and properties of simple sulfonamides. Over time, the focus has shifted towards more complex derivatives and their applications.

Key developments in the synthesis of sulfonylated anilines include:

Classical Methods: Traditional methods often involved the reaction of an aniline with a sulfonyl chloride in the presence of a base. sapub.org

Modern Synthetic Routes: More recent advancements have led to the development of milder and more efficient methods, such as visible-light-mediated sulfonylation and electrochemical synthesis. rsc.orgresearchgate.netnih.gov These methods offer greater functional group tolerance and are more environmentally friendly. researchgate.netnih.gov For instance, a photoredox-catalyzed reaction for the sulfonylation of aniline derivatives with sulfinate salts has been reported as a mild and effective method. rsc.orgnih.gov

Emerging Research Directions for this compound Derivatives

Current research on this compound and its derivatives is exploring a variety of exciting new avenues:

Catalysis: The this compound scaffold is being investigated for its potential in catalysis. For example, derivatives have been used in the synthesis of complex heterocyclic compounds. researchgate.net

Medicinal Chemistry: The development of new therapeutic agents based on the this compound core remains a major focus. Research is ongoing to synthesize derivatives with enhanced biological activity, such as kinase inhibitors and antibacterial agents. nbinno.comresearchgate.net Substituted diphenyl sulfones derived from this compound have shown potent activity as 5-HT6 receptor antagonists. researchgate.net

Materials Science: The unique properties of this compound derivatives are being harnessed to create novel polymers and materials with enhanced thermal stability and chemical resistance. chemimpex.com

Late-Stage Functionalization: A significant area of emerging research is the use of this compound derivatives in the late-stage functionalization of complex molecules, including existing drugs. rsc.orgnih.gov This allows for the rapid generation of diverse compound libraries for drug discovery. nih.gov Visible-light-mediated sulfonylation has proven to be a valuable tool for this purpose. acs.orgfigshare.com

Table 2: Key Research Findings on this compound Derivatives

| Research Area | Key Finding |

| Synthesis | Development of a novel route to N-alkyl-2-(phenylsulfonyl)aniline derivatives via rearrangement reactions of pyridinium (B92312) iodides, achieving yields up to 78%. researchgate.netosi.lv |

| Medicinal Chemistry | N-methyl-2-(phenylsulfonyl)aniline was found to be approximately 66 times more active as a 5-HT6 receptor antagonist than the parent diphenyl sulfone. researchgate.net |

| Catalysis | A four-component condensation reaction using a this compound derivative and an ionic liquid catalyst for the efficient synthesis of complex phenazine (B1670421) derivatives. researchgate.net |

| Methodology | A visible-light-mediated method for the direct sulfonylation of anilines with sulfinate salts, demonstrating excellent functional group tolerance. rsc.orgnih.gov |

This table is interactive. Users can sort and filter the data.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(benzenesulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCUKQQIWSWEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044941 | |

| Record name | 2-(Phenylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4273-98-7 | |

| Record name | 2-(Phenylsulfonyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4273-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylsulfonyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Phenylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminophenyl phenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PHENYLSULFONYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VU39ID7LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Synthetic Transformations

Synthetic Pathways for 2-(Phenylsulfonyl)aniline and its Derivatives

The construction of this compound and its analogs can be achieved through several innovative synthetic strategies. These methods include rearrangement reactions and electrochemical approaches, which offer efficient and often more environmentally friendly alternatives to traditional synthetic protocols.

Novel Routes for N-Alkylated 2-(Phenylsulfonyl)anilines

The introduction of an alkyl group to the nitrogen atom of this compound opens up a class of compounds with diverse applications.

A notable method for synthesizing N-alkyl-2-(phenylsulfonyl)aniline derivatives involves the rearrangement of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides. researchgate.netosi.lv This reaction proceeds in the presence of various nucleophiles. The process entails the opening of the pyridine (B92270) ring, followed by a recyclization step to form the desired diphenyl sulfone derivatives. researchgate.netosi.lv

Within the context of the aforementioned rearrangement reactions, alkylammonium sulfites have proven to be particularly effective nucleophiles. researchgate.netosi.lv Their use has led to the successful synthesis of N-alkyl-2-(phenylsulfonyl)aniline derivatives with yields reaching up to 78%. researchgate.netosi.lv This approach highlights a specialized and efficient pathway for obtaining these N-alkylated products.

Rearrangement Reactions of Pyridinium (B92312) Iodides

Electrochemical Synthesis of Aryl Sulfones and Sulfonamides

Electrochemical methods provide a modern and sustainable approach to synthesizing aryl sulfones and sulfonamides, including this compound. These techniques often operate under mild conditions and avoid the need for harsh reagents. bohrium.com

The electrochemical oxidation of substituted anilines, such as 4-chloroaniline (B138754), in a mixed solvent system like water and acetonitrile (B52724), presents a viable route for synthesizing derivatives of this compound. rsc.orgrsc.org In this process, the anodic oxidation of the aniline (B41778) derivative generates a reactive intermediate. rsc.org For instance, the one-electron oxidation of 4-chloroaniline leads to the formation of an unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium ion. rsc.org

Following the anodic generation of the reactive intermediate from the substituted aniline, the introduction of benzenesulfinic acid as a nucleophile facilitates the formation of the desired sulfone product. rsc.orgresearchgate.net In the case of the electro-oxidation of 4-chloroaniline, the generated chloronium intermediate reacts with benzenesulfinic acid to yield 4-chloro-2-(phenylsulfonyl)aniline. rsc.org This electrochemical strategy has been successfully applied to the synthesis of various aryl sulfone derivatives. researchgate.net

Research Findings in Detail

The following table summarizes the key findings related to the synthesis of this compound and its derivatives discussed in this article.

| Methodology | Starting Materials | Key Reagents/Conditions | Product(s) | Yield | Reference(s) |

| Rearrangement Reaction | 1-Alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides | Alkylammonium sulfites (nucleophile) | N-Alkyl-2-(phenylsulfonyl)aniline derivatives | Up to 78% | researchgate.netosi.lv |

| Electrochemical Synthesis | 4-Chloroaniline, Benzenesulfinic acid | Anodic oxidation in water/acetonitrile mixture, Glassy carbon electrode | 4-Chloro-2-(phenylsulfonyl)aniline | Not specified | rsc.orgrsc.org |

| Electrochemical Synthesis | Catechols, Benzenesulfinic acid | Anodic oxidation, Undivided cell | Sulfone derivatives | Good yields | researchgate.net |

Reaction with Benzenesulfinic Acid as a Nucleophile

Fries Rearrangements of Arylsulfonates and Sulfonanilides

The Fries rearrangement, a classic organic reaction, has been adapted for the synthesis of aminoaryl sulfones from sulfonanilides. researchgate.netwikipedia.org This rearrangement involves the migration of a sulfonyl group from the nitrogen atom of a sulfonanilide to the aromatic ring, typically catalyzed by a Lewis acid. wikipedia.org Microwave irradiation has been shown to be a highly efficient method for promoting this rearrangement, leading to excellent yields of 2-aminoaryl sulfones in very short reaction times. researchgate.netresearchgate.net This method exhibits high selectivity for the formation of the ortho-aminoaryl sulfone isomer. researchgate.netresearchgate.net

The reaction mechanism is believed to proceed through an intermolecular pathway involving the generation of a sulfonyl cation, which then undergoes electrophilic aromatic substitution. wikipedia.org The choice of reaction conditions, such as temperature and the specific Lewis acid used, can influence the regioselectivity of the rearrangement. wikipedia.org

A photochemical variant, the photo-Fries rearrangement, offers an alternative pathway that proceeds via a radical mechanism. researchgate.netwikipedia.org While this method can also produce ortho- and para-substituted products, it is often associated with lower yields. wikipedia.org

Catalytic Approaches to C-S Bond Functionalization

The formation of the C-S bond in this compound can also be achieved through various catalytic methods that focus on the functionalization of this bond. These approaches often involve the generation of radical intermediates.

Photocatalyzed Radical Generation

Photoredox catalysis has emerged as a powerful tool for C-S bond formation under mild conditions. beilstein-journals.orgrsc.org These reactions utilize a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate reactive radical species. beilstein-journals.org For instance, anilines can act as redox mediators, being oxidized by the photocatalyst to generate a radical cation. beilstein-journals.orgoup.comoup.com This intermediate can then participate in subsequent bond-forming reactions. The use of photoredox catalysis allows for the functionalization of C-H bonds, providing a direct route to sulfonylated anilines. snnu.edu.cn

Metal-Based Radical Generation

Transition metal catalysis provides another avenue for the generation of radicals for C-S bond formation. rsc.org Metal catalysts can facilitate the homolytic cleavage of bonds to produce radical intermediates. For example, copper-based catalysts have been employed in the sulfonylation of anilines. mdpi.comnih.gov These systems can activate substrates and promote the desired C-S bond formation. In some cases, a combination of metal catalysis and photoredox catalysis is used to achieve the desired transformation. rsc.org The choice of metal, ligand, and reaction conditions is crucial for controlling the reactivity and selectivity of the process.

Sulfonylation of Anilines with Sodium Sulfinates

A notable method for the synthesis of sulfonylated anilines involves the reaction of anilines with sodium sulfinates.

Biomass-Derived Copper Catalyst Systems

Recent research has focused on the development of sustainable catalytic systems for sulfonylation reactions. mdpi.comnih.gov One such system employs a biomass-derived heterogeneous copper catalyst, CuxOy@CS-400, for the remote C-H sulfonylation of anilines with sodium sulfinates. mdpi.comnih.govresearchgate.net This reaction proceeds at room temperature and provides moderate to good yields of the desired sulfonated products. mdpi.comnih.govresearchgate.net The catalyst is easily recoverable and can be recycled multiple times without a significant loss of activity, highlighting its potential for greener chemical synthesis. mdpi.comnih.govresearchgate.netgrafiati.com The reaction is believed to proceed through a radical pathway. mdpi.com

The general reaction conditions involve stirring the aniline and sodium sulfinate with the CuxOy@CS-400 catalyst, an oxidant like K2S2O8, and an additive such as Ag2CO3 in a solvent mixture of acetone (B3395972) and water. researchgate.net

Radical Pathway Investigations in Sulfonylation

The formation of the sulfone linkage in molecules like this compound can be achieved through radical-based mechanisms. Recent advancements have focused on milder, more efficient methods, such as those mediated by visible light, which avoid the harsh conditions of traditional approaches. rsc.orgscispace.com These methods often rely on the generation of sulfonyl radicals from stable precursors like sulfinate salts or sulfonyl fluorides. rsc.orgfrontiersin.org

Visible-light photoredox catalysis represents a key strategy for the direct sulfonylation of anilines. rsc.orgnih.gov In this approach, a photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process. This process generates a sulfonyl radical from a sulfinate salt, which then couples with an aniline derivative. rsc.orgmdpi.com The reaction is notable for its mild conditions and high functional group tolerance. scispace.com Studies have demonstrated the successful sulfonylation of various aniline derivatives, including those with unprotected hydroxyl groups, halides, and complex heterocyclic structures. scispace.com

A proposed mechanism for a copper-catalyzed sulfonylation highlights the radical pathway. mdpi.com The process is believed to initiate with the formation of an anilide–copper complex. This complex undergoes an SET with an oxidant like K₂S₂O₈ to form a radical complex. Concurrently, a benzenesulfonyl radical is generated from a sulfinate salt. These two radical species then undergo a coupling reaction, followed by a proton transfer, to yield the final sulfonylated product and regenerate the catalyst. mdpi.com Experiments using radical scavengers like TEMPO have been shown to inhibit the reaction, further supporting the involvement of a free radical pathway. mdpi.com

Table 1: Examples of Radical Sulfonylation Methods for Anilines

| Sulfonyl Source | Catalyst/Mediator | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Sulfinate Salts | Visible Light, Photoredox Catalyst | Mild, often room temperature | Generates sulfonyl radicals from stable salts; high functional group tolerance. | rsc.orgscispace.com |

| Sulfonyl Fluorides | Visible Light, Photoredox Catalyst | Mild reaction conditions | Uses stable and modifiable sulfonyl fluoride (B91410) reagents. | frontiersin.orgnih.gov |

Michael-Type Hydroamination Reactions Involving Phenyl Vinyl Sulfone

The synthesis of precursors to this compound can be accomplished through Michael-type hydroamination reactions. This strategy involves the addition of an amine across the activated double bond of phenyl vinyl sulfone. thieme-connect.comresearchgate.net Phenyl vinyl sulfone is an excellent Michael acceptor due to the electron-withdrawing nature of the sulfonyl group. orgsyn.org

Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃) and Terbium(III) triflate (Tb(OTf)₃), have been shown to catalyze the addition of arylamines to phenyl vinyl sulfone. thieme-connect.com For instance, the reaction between aniline and phenyl vinyl sulfone using 5 mol% of Yb(OTf)₃ in toluene (B28343) at 100 °C yields the N-(2-(phenylsulfonyl)ethyl)aniline product in 70% yield. thieme-connect.com A similar reaction catalyzed by Tb(OTf)₃ in t-BuOMe provides a 75% yield. thieme-connect.com This methodology is applicable to a range of arylamines, including those with electron-donating and electron-withdrawing substituents. thieme-connect.com

Nickel(II) complexes have also been employed to facilitate this transformation. A catalytic system combining NiBr₂ and AgOTf in toluene effectively promotes the addition of various aromatic amines to phenyl vinyl sulfone. researchgate.net Furthermore, some anilines can undergo a double Michael addition with vinyl sulfone, catalyzed by acids like AlCl₃ or H₃PO₄, leading to the formation of substituted phenylthiomorpholine dioxide. researchgate.net

Table 2: Catalytic Systems for Michael Addition of Aniline to Phenyl Vinyl Sulfone

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Product | Reference |

|---|---|---|---|---|---|

| Yb(OTf)₃ (5 mol%) | Toluene | 100 | 70 | N-(2-(phenylsulfonyl)ethyl)aniline | thieme-connect.com |

| Tb(OTf)₃ (5 mol%) | t-BuOMe | 100 | 75 | N-(2-(phenylsulfonyl)ethyl)aniline | thieme-connect.com |

Alternative Synthetic Strategies for Sulfonylated Compounds

Beyond radical pathways and Michael additions, other innovative methods have been developed for synthesizing sulfonylated anilines. One such strategy involves the rearrangement of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides. researchgate.net In the presence of alkylammonium sulfites, these pyridinium salts undergo a ring-opening and subsequent recyclization process to afford N-alkyl-2-(phenylsulfonyl)aniline derivatives in yields up to 78%. researchgate.net

Electrochemical synthesis offers another alternative, providing a green and sustainable route. An electrochemical method for producing diaryl sulfones from arenes and aniline derivatives with sodium sulfinates has been reported. researchgate.netnih.gov This oxidant- and transition-metal-free approach operates in an aqueous electrolyte system, making it an environmentally friendly option. researchgate.net Specifically, the electrochemical oxidation of 4-chloroaniline in the presence of benzenesulfinic acid (BSA) has been used to synthesize 4-chloro-2-(phenylsulfonyl)aniline. nih.gov The proposed mechanism involves the oxidation of the aniline to a radical cation, which then leads to an intermediate that reacts with the sulfinate nucleophile. nih.gov

The Fries rearrangement of aryl sulfonanilides under microwave irradiation provides a rapid and highly selective method for producing 2-aminoaryl sulfones exclusively. researchgate.net Additionally, direct C-H functionalization is an emerging efficient strategy. A palladium-catalyzed, para-selective C-H olefination of aniline derivatives has been developed, offering a more direct route to functionalized aniline building blocks compared to traditional multi-step syntheses. uva.nl

Derivatization and Functionalization Strategies

The this compound scaffold, once synthesized, can be further modified through various chemical reactions targeting the amine moiety or the phenyl rings.

N-Alkylation and N-Acylation of the Amine Moiety

The primary amine group of this compound is a key site for functionalization. N-alkylation, the addition of an alkyl group to the nitrogen atom, is a fundamental transformation used in the synthesis of pharmaceuticals and other fine chemicals. echemcom.com However, controlling the selectivity to obtain mono-alkylated products over di-alkylated or quaternary ammonium (B1175870) salts can be challenging. echemcom.comwikipedia.org A specific route for the synthesis of N-alkyl-2-(phenylsulfonyl)anilines involves the rearrangement of pyridinium salts. researchgate.net For example, N-methyl-2-(phenylsulfonyl)aniline has been synthesized and identified as a potent antagonist for the 5-HT6 receptor. researchgate.net

N-acylation, the introduction of an acyl group (R-C=O) to the amine, is another common derivatization. This reaction can be achieved by treating the aniline with acyl chlorides or anhydrides. researchgate.net The use of Lewis acids such as ZnCl₂, TiCl₄, or bismuth salts can efficiently catalyze the N-acylation of sulfonamides under mild or solvent-free conditions. researchgate.netresearchgate.net For instance, N-acylation of sulfonamides with carboxylic acid anhydrides in the presence of a catalytic amount of ZnCl₂ proceeds efficiently. researchgate.net This modification is significant as it can alter the electronic and biological properties of the parent molecule.

Substitution Reactions on the Phenyl Rings

The this compound molecule contains two aromatic rings that can undergo substitution reactions, primarily electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the interplay of the two substituents: the amino group (-NH₂) and the phenylsulfonyl group (-SO₂Ph).

The second phenyl ring, attached to the sulfonyl group, is deactivated towards electrophilic substitution. The -SO₂R group directs incoming electrophiles to the meta-position.

Formation of Condensed Ring Systems

The structure of this compound serves as a valuable precursor for the synthesis of heterocyclic compounds containing condensed ring systems. One of the most prominent examples is the synthesis of phenothiazines. Phenothiazines are a class of tricyclic compounds with important applications in medicinal chemistry. nih.gov The synthesis can involve a cyclization reaction where the aniline nitrogen and the ortho-position of the other ring form a new bond, often facilitated by a catalyst and involving the extrusion of a leaving group. For example, 2-chlorophenothiazine (B30676) is used as a starting material for related sulfonamide compounds. lookchem.com Tandem reactions, such as rhodium-catalyzed C-H thiolation followed by copper-catalyzed C-N amination, provide one-pot access to phenothiazine (B1677639) derivatives. lookchem.com

Other heterocyclic systems can also be constructed. For instance, treatment of 2-aminothiophenol (B119425) with certain pyridazinone derivatives, followed by cyclization, can yield benzo[b]pyridazino[4,5-e] nih.govCurrent time information in Bangalore, IN.thiazin-1(2H)-one, a complex condensed ring system. researchgate.net The reaction of this compound derivatives with other reagents can lead to the formation of fused pyrimidine (B1678525) systems, such as 2-aryl-3-(phenylsulfonyl)pyrimido[1,2-a]benzimidazoles. rsc.org These cyclization strategies demonstrate the utility of the this compound scaffold in building molecular complexity.

Derivatization for Analytical Detection

The analytical detection and quantification of this compound in various matrices often necessitate a derivatization step to improve its physicochemical properties for analysis. Derivatization is a chemical modification process that converts a compound into a product (a derivative) with properties more suitable for a given analytical technique. For this compound, which possesses a primary aromatic amine group and a stable sulfone moiety, derivatization primarily targets the reactive amine group to enhance detectability, improve chromatographic behavior, and increase volatility for gas-phase analysis. libretexts.orgaquaenergyexpo.com

The primary goals of derivatizing this compound include:

Enhancing detector response: Attaching a chromophoric or fluorophoric tag to the molecule significantly improves its detection by UV-Visible or fluorescence detectors, respectively. libretexts.org

Improving chromatographic separation: Derivatization can reduce the polarity of the aniline group, leading to better peak shapes and resolution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net

Increasing volatility: For GC analysis, converting the polar amine group into a less polar, more volatile derivative is often essential. libretexts.org

Derivatization for Spectrophotometric and Chromatographic Analysis

The presence of the primary amino group on the aniline ring is the principal site for derivatization reactions.

Diazotization-Coupling Reactions: A classic method for the determination of primary aromatic amines is through a diazotization-coupling reaction. This technique involves two steps: first, the diazotization of the primary amino group of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) in a cold environment (0–5 °C) to form a diazonium salt. Second, this highly reactive diazonium salt is coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine, to produce a stable and intensely colored azo dye. acs.org The concentration of the resulting dye, which is proportional to the initial analyte concentration, can be measured spectrophotometrically. This method is well-established for the analysis of aniline and its derivatives. acs.org

Table 1: Diazotization-Coupling Reaction for this compound

| Step | Reagent | Intermediate/Product | Detection Method |

|---|---|---|---|

| Diazotization | Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) | 2-(Phenylsulfonyl)benzenediazonium chloride | - |

| Coupling | N-(1-Naphthyl)ethylenediamine | Azo dye derivative | UV-Visible Spectrophotometry |

Pre-column Derivatization for HPLC: For analysis by High-Performance Liquid Chromatography (HPLC), derivatization is employed to attach a tag that enhances detection sensitivity. libretexts.org This is particularly useful when analyzing trace amounts of the compound. The derivatizing agent reacts with the amine group before the sample is injected into the HPLC system.

Fluorescence Derivatization: Reagents that introduce a fluorescent moiety are preferred due to their high sensitivity and selectivity. 2-(9-Carbazole)-ethyl-chloroformate (CEOC) is a pre-column fluorescence derivatization reagent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives. researchgate.net The reaction with this compound would yield a derivative with significantly improved detection limits.

UV-Visible Derivatization: Agents that introduce a strongly UV-absorbing chromophore can also be used. Reagents like 4-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) react with amines to form derivatives with strong visible absorption. libretexts.org

Table 2: Common Pre-Column Derivatizing Agents for HPLC Analysis of Amines

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Detection Method |

|---|---|---|---|

| 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Primary Amine | Fluorescent carbamate | Fluorescence Detection |

| Dansyl Chloride | Primary Amine | Fluorescent sulfonamide | Fluorescence Detection |

| 4-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) | Primary Amine | Azo-sulfonamide | UV-Visible Detection |

| 2,4-Dinitrofluorobenzene (FDNB) | Primary Amine | Dinitrophenyl (DNP) derivative | UV-Visible Detection |

Derivatization for Gas Chromatography (GC) Analysis: Direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the amine group, which can cause poor peak shape and adsorption on the column. libretexts.org Derivatization is therefore a common prerequisite for GC-based methods. aquaenergyexpo.com The goal is to replace the active hydrogen atoms on the amine group with nonpolar groups to increase volatility and thermal stability.

Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.

Alkylation/Acylation: These reactions introduce alkyl or acyl groups. For instance, reacting the amine with an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA) in an appropriate solvent yields a stable, more volatile amide derivative.

Table 3: Common Derivatizing Agents for GC Analysis of Amines

| Derivatization Method | Reagent | Functional Group Targeted | Resulting Derivative |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine | N,N-bis(trimethylsilyl) derivative |

| Acylation | Trifluoroacetic anhydride (TFAA) | Primary Amine | Trifluoroacetamide derivative |

| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Primary Amine | N-pentafluorobenzyl derivative |

While derivatization is a powerful tool for the analytical detection of this compound, the choice of method and reagent depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. chemimpex.com The sulfone group itself is generally chemically inert under typical derivatization conditions and does not participate in these reactions.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of the molecule.

The FT-IR spectrum of 2-(Phenylsulfonyl)aniline has been recorded, typically in the 4000–400 cm⁻¹ range. This analysis reveals characteristic absorption bands corresponding to the various functional groups within the molecule.

Complementing the FT-IR data, the FT-Raman spectrum, recorded in the 3500–50 cm⁻¹ range, provides information on the vibrational modes of the molecule. tandfonline.com The combination of both FT-IR and FT-Raman spectroscopy allows for a more complete and detailed assignment of the vibrational frequencies.

The analysis of the vibrational spectra of this compound allows for the assignment of specific bands to the stretching and bending vibrations of its constituent groups.

Key vibrational modes include those of the amino (NH₂) group, the sulfonyl (SO₂) group, and the phenyl rings. The amino group typically exhibits N-H stretching vibrations in the range of 3300–3500 cm⁻¹. tandfonline.com For this compound, the asymmetric and symmetric stretching modes of the NH₂ group are observed at 3479 cm⁻¹ and 3445 cm⁻¹, respectively. tandfonline.com The scissoring mode of the NH₂ group is assigned to a band at 1631 cm⁻¹ in the infrared spectrum. tandfonline.com

The aromatic C-H stretching vibrations of the phenyl rings are expected to appear above 3000 cm⁻¹. tandfonline.com In this compound, a C-H stretching mode is observed in the IR spectrum at 3072 cm⁻¹. tandfonline.com The sulfonyl group (SO₂) gives rise to characteristic asymmetric and symmetric stretching bands. These are crucial for confirming the presence of the sulfonyl linkage.

Table 1: Selected FT-IR and FT-Raman Vibrational Frequencies and Assignments for this compound

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| 3479 | - | NH₂ Asymmetric Stretching |

| 3445 | - | NH₂ Symmetric Stretching |

| 3072 | 3002 | C-H Stretching |

| 1631 | 1613 | NH₂ Scissoring |

| 1081 | - | NH₂ Rocking |

Data sourced from a study by R. Sukanya, et al. tandfonline.com

Fourier Transform Raman (FT-Raman) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the specific carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons (ArH) appear as a multiplet in the range of 6.59 to 7.82 ppm. The broad signal for the amine (NH₂) protons is observed around 4.94 ppm. rsc.org

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.82 - 7.25 | m | 9H | ArH |

| 6.78 | m | 1H | ArH |

| 6.59 | m | 1H | ArH |

| 4.94 | br | 2H | NH₂ |

Data corresponds to analysis in CDCl₃. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound in CDCl₃ shows distinct signals for each carbon atom in the molecule, with chemical shifts ranging from approximately 117.2 to 147.6 ppm. rsc.org The specific chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electron-donating amino group. rsc.org

Table 3: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) |

| 147.6 |

| 143.2 |

| 133.0 |

| 130.3 |

| 128.9 |

| 128.4 |

| 124.7 |

| 123.5 |

| 117.6 |

| 117.2 |

Data corresponds to analysis in CDCl₃. rsc.org

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion peak ([M]⁺) at an m/z of 233, which corresponds to the molecular weight of the compound (233.29 g/mol ). nih.gov A prominent fragment is observed at an m/z of 168. nih.gov

More detailed fragmentation analysis is available from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In positive ionization mode (ESI+), the protonated molecule ([M+H]⁺) is observed with a precursor m/z of 234.0583. nih.gov The fragmentation of protonated benzenesulfonamides is known to proceed through the formation of an ion-neutral complex, such as a [phenylsulfonyl cation/aniline] complex, following the cleavage of the S-N bond. researchgate.net This mechanism can lead to the formation of radical cations of the constituent amine. researchgate.net The collision-induced dissociation (CID) of the [M+H]⁺ ion for this compound yields several key fragment ions.

The primary fragments observed in the MS/MS spectrum are detailed in the table below.

| Precursor Ion (m/z) | Precursor Adduct | Fragment Ion (m/z) | Relative Intensity |

| 234.0583 | [M+H]⁺ | 156.0111 | 999 |

| 234.0583 | [M+H]⁺ | 92.0493 | 487 |

| 234.0583 | [M+H]⁺ | 108.0442 | 251 |

| 234.0583 | [M+H]⁺ | 174.0216 | 54 |

| 234.0583 | [M+H]⁺ | 65.0384 | 10 |

| Table generated from data sourced from PubChem. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. nanoqam.ca

The optical band gap energy (Eg) of a material can be estimated from its UV-Vis absorption spectrum. This value corresponds to the energy required to promote an electron from the HOMO to the LUMO and is a critical parameter for understanding a compound's electronic and optical properties. researchgate.net As specific experimental UV-Vis absorption data for this compound is not available, the band gap energy has not been reported in the searched literature.

Electronic Transitions and Absorption Maxima

X-ray Crystallography for Solid-State Structure Determination

A full single-crystal X-ray diffraction study, which would elucidate the crystal system (e.g., monoclinic, orthorhombic) and space group, has not been reported for this compound in the reviewed literature.

While a crystal structure for this compound is not available, the conformations of its isomers have been studied. For instance, Bis(3-aminophenyl) sulfone, an isomer, crystallizes with a dihedral angle of 80.69° between its two benzene (B151609) rings. nih.gov Another related compound, Bis(4-aminophenyl)sulfone (Dapsone), has two independent molecules in its asymmetric unit with inter-ring dihedral angles of 69.0° and 63.59°. qut.edu.au These values indicate that aminophenyl sulfone compounds typically adopt a significantly twisted, non-planar conformation in the solid state. It is expected that this compound would also exhibit a non-planar structure with a notable dihedral angle between its two phenyl rings.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

The arrangement of molecules in the solid state and the conformational preferences of a single molecule are governed by a network of non-covalent interactions. For this compound, these interactions are primarily dictated by the presence of the electron-donating amine (NH₂) group, the strongly electron-withdrawing and hydrogen-bond-accepting sulfonyl (SO₂) group, and the two aromatic phenyl rings. While a detailed single-crystal X-ray diffraction study for this compound itself is not extensively reported in the surveyed literature, analysis of its functional groups and data from structurally related compounds allow for a comprehensive understanding of its potential intramolecular and intermolecular interactions.

Intramolecular Interactions

Within a single molecule of this compound, a significant intramolecular interaction is anticipated between the amine group and the adjacent sulfonyl group. An intramolecular hydrogen bond of the N-H···O type is likely to form, creating a stable six-membered ring motif. This type of interaction is common in ortho-substituted anilines where a hydrogen bond acceptor is present on the neighboring substituent.

In a closely related compound, 2-(phenylsulfanyl)aniline, which features a sulfur atom instead of a sulfonyl group, a short intramolecular N-H···S contact is observed, forming an S(5) ring motif. iucr.orgresearchgate.net Given that the oxygen atoms of the sulfonyl group are significantly more electronegative and better hydrogen bond acceptors than a single sulfur atom, the formation of a stable intramolecular N-H···O hydrogen bond in this compound is highly probable. This interaction would contribute to a more planar and rigid conformation of the molecule by restricting rotation around the C-S and C-N bonds. Studies on other molecules containing a sulfonamide group adjacent to a ring also suggest that restricted rotation about the N-S bond creates a rigid geometry. vulcanchem.com

Intermolecular Interactions

In the crystal lattice, molecules of this compound are expected to be linked by a variety of intermolecular interactions, leading to the formation of a stable, three-dimensional supramolecular architecture.

Hydrogen Bonding: The primary intermolecular interactions are strong hydrogen bonds involving the amine and sulfonyl groups. The two hydrogen atoms of the primary amine group can act as hydrogen bond donors, while the two oxygen atoms of the sulfonyl group serve as potent acceptors. This allows for the formation of extensive N-H···O hydrogen bonding networks.

Furthermore, C-H···O interactions, where activated C-H bonds on the phenyl rings donate to the sulfonyl oxygen atoms, are also expected to play a significant role in stabilizing the crystal packing. Research on analogous structures containing phenylsulfonyl groups provides strong evidence for these interactions. For instance, the crystal structure of N-Methyl-N-(1-phenylsulfonylindol-2-ylmethyl)aniline is stabilized by C-H···O hydrogen bonds. doi.org A more complex derivative, 4-Iodo-N,N-bis(2-nitrophenylsulfonyl)aniline, showcases a complex three-dimensional framework built from six independent C-H···O hydrogen bonds, where both sulfonyl and nitro oxygen atoms act as acceptors. researchgate.net

The table below, derived from a study on a related sulfonyl-containing compound, illustrates the typical geometry of such hydrogen bonds.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Source Compound |

|---|---|---|---|---|---|---|

| N1-H1B···S1 | 0.86 (1) | 2.61 (3) | 3.054 (2) | 113 (2) | Intramolecular | 2-(Phenylsulfanyl)aniline researchgate.net |

| N1-H1A···S1 | 0.86 (1) | 2.73 (1) | 3.580 (2) | 174 (2) | x-1/4, -y+5/4, z+3/4 | 2-(Phenylsulfanyl)aniline researchgate.net |

| N1-H1B···Cg1 | 0.86 (1) | 2.87 (3) | 3.510 (2) | 132 (2) | x-1/4, -y+5/4, z-1/4 | 2-(Phenylsulfanyl)aniline (N-H···π) researchgate.net |

| C6-H6···Cg2 | 0.95 | 2.72 | 3.506 (2) | 141 | x-1/4, -y+5/4, z+3/4 | 2-(Phenylsulfanyl)aniline (C-H···π) researchgate.net |

Note: The data in the table is from 2-(phenylsulfanyl)aniline, a structural analogue, to illustrate typical interaction geometries. Cg1 and Cg2 refer to the centroids of the phenyl rings. The expected N-H···O bonds in this compound would likely be shorter and stronger than the N-H···S bonds shown.

However, the presence of strong hydrogen bonding can sometimes preclude significant π-π stacking. In the crystal structure of the related 2-(phenylsulfanyl)aniline, no π-π interactions are noted between the layers, as the packing is dominated by N-H···S and C-H···π forces. iucr.orgresearchgate.net Similarly, in a lithium derivative of 2-(phenylthio)aniline, no π-π interactions were observed. iucr.orgiucr.org Therefore, in this compound, while possible, π-π interactions may be a secondary stabilizing force compared to the more dominant and directional N-H···O and C-H···O hydrogen bonds. The final molecular arrangement would be a balance between optimizing these strong hydrogen bonds and maximizing weaker van der Waals and potential π-π forces.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed for its favorable balance between accuracy and computational cost, making it suitable for studying medium to large molecular systems. wikipedia.org For molecules in the sulfonylaniline family, DFT calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-311++G(d,p)), are standard for obtaining optimized geometries, vibrational frequencies, and electronic properties. tandfonline.com

The initial step in most computational studies is geometry optimization, a process that seeks to find the coordinates of the atoms corresponding to a minimum on the potential energy surface. This procedure identifies the most stable three-dimensional arrangement of the molecule, known as its equilibrium structure. The process mathematically locates a stationary point where the first derivative of the potential energy with respect to each geometric parameter is zero. For the optimization to correspond to a stable structure, it must be a local minimum, which is confirmed when all vibrational frequencies are real and positive. researchgate.net In studies of related, complex phenylsulfonyl derivatives, conformational analysis is first performed to identify various possible stable structures (conformers), after which the structure with the global minimum energy is used for further calculations.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum. researchgate.net The absence of imaginary frequencies indicates a stable equilibrium geometry. researchgate.net This analysis also provides theoretical predictions of the molecule's vibrational modes, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors inherent in the computational method, allowing for a more accurate comparison with experimental data. For instance, in a detailed study of the related compound 2-phenyl sulfanyl (B85325) aniline (B41778), calculated vibrational modes for the NH2 group, such as asymmetric and symmetric stretching, were assigned to specific bands in the experimental IR and Raman spectra. tandfonline.com A similar analysis for 2-(phenylsulfonyl)aniline would identify characteristic frequencies for the NH2 group (stretching, scissoring, rocking) and the SO2 group (asymmetric and symmetric stretching). tandfonline.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. dnrcollege.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. tandfonline.comdnrcollege.org A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. tandfonline.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 4-chloro-2-(phenylsulfonyl)aniline | Not Reported | -1.99 | Not Reported | rsc.org |

| N-Indolinyl-o-nitrobenzenesulfonamide | Not Reported | Not Reported | 3.24 | iucr.org |

| 2-(Phenylsulfanyl)aniline | -3.353 | -0.683 | 4.036 (recalculated from another value in the source) | tandfonline.com |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, showing localized bonds and lone pairs. This method is used to investigate charge transfer, intramolecular interactions, and hyperconjugative effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the delocalization of electron density. A higher E(2) value indicates a stronger interaction. nih.gov

In studies of related molecules, NBO analysis has been used to understand the stability conferred by hydrogen bonding and other interactions. tandfonline.com For example, in the electrochemical synthesis of 4-chloro-2-(phenylsulfonyl)aniline, NBO analysis was used to calculate the natural charges on carbon atoms to predict the most likely site for a chemical reaction. rsc.org

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. tandfonline.comresearchgate.net It is mapped onto the electron density surface and is an invaluable tool for predicting chemical reactivity, intermolecular interactions, and sites for both electrophilic and nucleophilic attack. dnrcollege.org The color scheme of a MESP map typically denotes different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-deficient, susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential. tandfonline.com

For a molecule like this compound, the MESP map would likely show a negative potential (red/yellow) around the electronegative oxygen atoms of the sulfonyl group and a positive potential (blue) around the hydrogen atoms of the amine (NH2) group. tandfonline.comresearchgate.net This indicates the sulfonyl group is a likely site for electrophilic interaction, while the amine group is a site for nucleophilic interaction.

The Fukui function, a concept within DFT, is a local reactivity descriptor that helps identify which atoms in a molecule are most likely to undergo electrophilic, nucleophilic, or radical attack. wikipedia.orgscm.com It measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org The analysis yields several key indicators:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

A related term, the dual descriptor (Δf(r)), is calculated as the difference between f+(r) and f-(r). A positive value indicates a site prone to nucleophilic attack, while a negative value points to a site susceptible to electrophilic attack. tandfonline.com In a comprehensive study of 2-phenyl sulfanyl aniline, Fukui analysis was used to identify specific carbon atoms, as well as the sulfur and nitrogen atoms, as the most probable sites for electrophilic attack. tandfonline.com A similar analysis for this compound would be crucial for predicting its regioselectivity in various chemical reactions.

Electrostatic Potential Surface (MESP) Mapping

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density of a molecule to characterize the nature of chemical bonds and interactions. researchgate.net This analysis allows for the investigation of both strong covalent bonds and weaker non-covalent interactions, such as hydrogen bonds, by examining the topological properties of the electron density. researchgate.net

For this compound, QTAIM analysis has been specifically utilized to examine intramolecular hydrogen bonding interactions. tandfonline.com This type of analysis provides a deeper understanding of the forces that contribute to the molecule's specific three-dimensional conformation and stability. tandfonline.com The study of these interactions is crucial as they can significantly influence the compound's physical and chemical properties.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular structure and electronic characteristics. researchgate.net

Theoretical and experimental studies have been conducted on this compound, referred to as 2PSA in some studies, to evaluate its NLO properties. tandfonline.com The compound crystallizes in the orthorhombic, non-centrosymmetric space group Fdd2, a key structural feature that is often a prerequisite for second-order NLO activity. tandfonline.com

Experimental measurements using the Kurtz and Perry method with a Nd:YAG laser (1064 nm) demonstrated significant second-harmonic generation (SHG). tandfonline.com The SHG efficiency of this compound was found to be 0.98 times that of the standard NLO material, Potassium Dihydrogen Phosphate (KDP). tandfonline.com A second harmonic signal of 17.2 mJ was recorded for the sample, compared to 8.94 mJ for KDP under similar conditions. tandfonline.com

Computational calculations using DFT have further supported these findings. The analysis shows that this compound possesses a notable first-order hyperpolarizability, and the total calculated dipole moment was found to be 1.168 D. These results suggest that this compound is a promising candidate for NLO applications. tandfonline.com

| Property | Value/Observation | Source |

| Crystal System | Orthorhombic | tandfonline.com |

| Space Group | Fdd2 (non-centrosymmetric) | tandfonline.com |

| SHG Efficiency vs. KDP | 0.98 times | tandfonline.com |

| Calculated Dipole Moment | 1.168 D | tandfonline.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique can provide detailed information on the conformational stability and dynamics of molecules and their complexes, such as ligand-protein interactions. nih.govmdpi.com As of this writing, specific molecular dynamics simulation studies focused solely on this compound were not found in the reviewed literature.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. jbcpm.com These studies are fundamental in drug discovery and design for predicting the binding affinity and mode of action of a compound.

A molecular docking study was performed on this compound to investigate its potential biological activity. tandfonline.com The compound was docked with an antifungal protein target (PDB ID: 1GAL). tandfonline.com The results indicated a favorable binding affinity, with the lowest binding energy calculated to be -5.1 kcal/mol. tandfonline.com This low value suggests a stable interaction between this compound and the active site of the target protein, indicating that the molecule may possess bioactive properties worthy of further investigation. tandfonline.com

| Parameter | Value | Target Protein | Source |

| Lowest Binding Energy | -5.1 kcal/mol | 1GAL (antifungal) | tandfonline.com |

Reactivity and Reaction Mechanisms

Mechanistic Studies of Sulfonyl Transfer Processes

Sulfonyl transfer processes involving N-aryl sulfonamides, such as 2-(phenylsulfonyl)aniline, have been the subject of detailed mechanistic investigations, particularly focusing on photochemical rearrangements.

Photo-Fries Rearrangement Analogues

The Photo-Fries rearrangement, a well-known photochemical reaction of phenolic esters, has an analogue in N-arylsulfonamides. nih.govwikipedia.orgslideshare.net When subjected to ultraviolet (UV) irradiation, N-sulfonyl anilines can undergo a rearrangement where the sulfonyl group migrates from the nitrogen atom to the aromatic ring, yielding ortho- and para-aminophenyl sulfones. wikipedia.org This transformation is believed to proceed through a radical-based mechanism. nih.govwikipedia.org The initial step involves the homolytic cleavage of the nitrogen-sulfur (N–S) bond upon photoexcitation, generating a radical pair consisting of an anilinyl radical and a phenylsulfonyl radical, all within a solvent cage. nih.govwikipedia.orgrsc.org These radicals can then recombine at the ortho or para positions of the aniline (B41778) ring, followed by tautomerization to give the final rearranged products. nih.gov Crossover experiments, where a mixture of two different sulfonamides is irradiated, have provided evidence for both intramolecular and intermolecular pathways, depending on the specific substrates and reaction conditions. wikipedia.org

Radical Chain Processes and EPR Spectroscopy Investigations

Mechanistic studies on related systems, such as the N- to C-sulfonyl photoisomerization of N-sulfonyl dihydropyridinones, have provided significant insights into the radical nature of these sulfonyl transfer reactions. rsc.org These studies strongly suggest an intermolecular radical chain process is operative. rsc.org A key piece of evidence comes from Electron Paramagnetic Resonance (EPR) spectroscopy, which has been successfully used to detect and characterize the intermediate phenylsulfonyl radical. rsc.orgrsc.org

In a typical proposed mechanism analogous to the Photo-Fries rearrangement of N-sulfonyl anilines, the photolysis of the N-S bond is the initiation step, forming the phenylsulfonyl radical and the corresponding nitrogen-centered radical. rsc.org The phenylsulfonyl radical can then add to a molecule of the starting material, initiating a chain reaction. rsc.org The detection of the phenylsulfonyl radical by EPR provides compelling support for this radical-mediated pathway. rsc.orgrsc.org The isotropic nature of the EPR signal indicates that the radical is freely tumbling in solution, detached from the parent molecule. rsc.org Further evidence for a radical mechanism is the suppression of the reaction in the presence of radical scavengers like TEMPO. chinesechemsoc.org

Nucleophilic Addition Reactions

The phenylsulfonyl group in this compound influences its reactivity towards nucleophiles. While the benzene (B151609) ring of a simple phenyl sulfone is generally not susceptible to nucleophilic attack, activation of the ring or the presence of suitable leaving groups can facilitate such reactions.

Reactions with Various Nucleophiles

The aromatic ring of phenyl sulfones can be activated towards nucleophilic addition by coordination to a metal center. For instance, dihapto-coordination of a phenyl sulfone to a tungsten complex, {WTp(NO)(PMe3)}, renders the dearomatized aryl ring susceptible to protonation and subsequent attack by a range of nucleophiles. nih.govnih.gov These nucleophiles include masked enolates, cyanide, amines, and amides. nih.govnih.gov This methodology allows for a sequence of nucleophilic additions to the phenyl ring. nih.govnih.gov

In the context of this compound, while the aniline ring itself is electron-rich due to the amino group, the phenyl ring of the sulfonyl group could potentially undergo nucleophilic aromatic substitution if activated by strong electron-withdrawing groups, though this is less common. More relevant are reactions where the entire arylsulfonyl moiety is involved. For example, in the synthesis of nonsymmetrically substituted bis(indolyl)methanes, the starting indole (B1671886) can be sulfonylated, and this sulfonyl group can later be displaced by a second indole nucleophile.

Furthermore, studies on the electrochemical oxidation of 4-chloroaniline (B138754) in the presence of benzenesulfinic acid as a nucleophile have shown the formation of products resulting from nucleophilic attack, including 4-chloro-2-(phenylsulfonyl)aniline. This suggests that an electrochemically generated intermediate derived from an aniline derivative can be susceptible to nucleophilic attack by a sulfinate.

Kinetic and Thermodynamic Studies of Nucleophilic Attack

Detailed kinetic and thermodynamic studies on the nucleophilic addition to this compound itself are not extensively documented. However, studies on related systems provide valuable insights into the factors governing these reactions. For instance, the kinetic versus thermodynamic control of reactions is a crucial concept. libretexts.orgrsc.org In a nucleophilic addition reaction, the kinetic product is the one that is formed fastest, often via a lower energy transition state, while the thermodynamic product is the most stable product, which predominates when the reaction is reversible and allowed to reach equilibrium. libretexts.org

For this compound, a nucleophilic attack could theoretically occur at the sulfur atom of the sulfonyl group or at the aromatic ring. The feasibility and outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions, which would determine whether the reaction is under kinetic or thermodynamic control.

Electrophilic Substitution Reactions

The aniline ring of this compound is subject to electrophilic substitution, with the regiochemical outcome determined by the competing directing effects of the amino (-NH2) and phenylsulfonyl (-SO2Ph) groups.

In this compound, these two opposing effects are at play. The powerful activating and ortho-, para-directing effect of the amino group generally dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. However, the deactivating nature of the sulfonyl group will make the reaction less facile compared to aniline itself. The position para to the amino group (position 5) is sterically unhindered. The position ortho to the amino group (position 3) is also electronically activated, but may experience some steric hindrance from the adjacent phenylsulfonyl group. The other ortho position (position 1) is already substituted.

Theoretical studies using Fukui function analysis on the related compound 2-phenylsulfanylaniline suggest that the carbon atoms at the 4 and 5 positions (para and meta to the sulfur-linked group, respectively) have increased electron density due to the resonance effect of the amino group. tandfonline.com This supports the idea that electrophilic attack would be favored at these positions. For this compound, the primary site of electrophilic attack is likely to be the para-position relative to the strongly activating amino group.

Oxidation and Reduction Processes

The oxidation and reduction of this compound and its derivatives are fundamental processes that can lead to a range of functionalized products.

Electrochemical methods have been employed for the oxidation of aniline derivatives. acs.orgrsc.org For instance, the anodic oxidation of 4-chloroaniline in the presence of benzenesulfinic acid in a water/acetonitrile (B52724) mixture has been shown to produce 4-chloro-2-(phenylsulfonyl)aniline. rsc.orgrsc.org This process involves the one-electron oxidation of 4-chloroaniline to form a radical cation, which then undergoes a disproportionation reaction to yield an unstable chloronium species. rsc.org This intermediate then reacts with benzenesulfinic acid to afford the final product. rsc.org A proposed mechanism for the electrochemical oxidation of p-chloroaniline (PCA) in the presence of benzenesulfinic acid (BSA) suggests that PCA is first oxidized to its radical form (PCA•). This radical then undergoes disproportionation to form (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC), which acts as an acceptor for the nucleophilic BSA, leading to the formation of N-(4-chlorophenyl)benzenesulfonamide and 4-chloro-2-(phenylsulfonyl)aniline. rsc.org

Furthermore, electrochemical C-H sulfonylation of N,N-dialkylanilines has been demonstrated. acs.org In this process, the N,N-dialkylaniline undergoes anodic oxidation to generate a cationic radical. This radical can then react with another molecule of the aniline at the para position, leading to a dehydrogenative cross-coupling and the formation of a dimeric species. Subsequent oxidation of this dimer and reaction with a sulfonyl radical, generated from a sulfonyl hydrazide, results in the sulfonylation of the dimer. acs.org

While specific details on the direct reduction of the sulfonyl group or the aniline ring of this compound are not extensively documented in the provided results, general reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) are known to reduce sulfonyl groups and other functionalities.

Rearrangement Reactions

Rearrangement reactions involving sulfonyl groups are a known class of transformations in organic synthesis. A notable example is the photo-Fries rearrangement of N-sulfonyl anilines, which involves the migration of a sulfonyl group from the nitrogen atom to the aromatic ring. rsc.org This photochemical process can lead to a mixture of ortho- and para-substituted products. rsc.org The reaction is believed to proceed through a homolytic N-S bond fission, generating a sulfonyl radical intermediate. rsc.org

Another relevant rearrangement is the sulfonative rearrangement of N-aryl sulfamates to para-sulfonyl anilines. chemrxiv.org This reaction is inspired by the Tyrer process and involves an N(sp2)-SO3 intermediate that rearranges to a C(sp2)-SO3 product. chemrxiv.org The mechanism is supported by kinetic isotope effect experiments and is believed to be intermolecular. chemrxiv.org

In a different context, the cycloisomerization of N-tosyl-o-allenylaniline can be accompanied by a rearrangement of the tosyl group. acs.org Depending on the reaction conditions and the substrate, the tosyl group can migrate to different positions on the resulting indole ring. acs.org For instance, using specific catalysts, it has been possible to control the rearrangement to the 3 and 6 positions of the indole. acs.org

Catalyzed Reactions Involving this compound

Metal-catalyzed reactions significantly expand the synthetic utility of this compound and its derivatives, enabling the formation of complex molecular architectures.

Copper-Catalyzed Transformations

Copper catalysts have proven effective in various transformations involving aniline derivatives. A biomass-derived heterogeneous copper catalyst (CuₓOᵧ@CS-400) has been successfully used for the sulfonylation of aniline derivatives with sodium sulfinates, providing moderate to good yields at room temperature. mdpi.comresearchgate.net The proposed mechanism involves the formation of an anilide-copper complex, followed by a single electron transfer (SET) to generate a radical complex and a sulfonyl radical, which then combine to form the product. mdpi.com

Copper-catalyzed oxidative amination of alkenes using N-arylsulfonamides has also been reported. nih.gov These reactions can proceed via nitrogen radical intermediates, and evidence for a carbon radical intermediate has also been observed. nih.gov Additionally, copper-catalyzed aza-Michael additions of aromatic amines to α,β-unsaturated olefins provide an efficient route to β-amino sulfones, nitriles, and carbonyl compounds. researchgate.net

A one-pot, copper-catalyzed three-component reaction has been developed for the synthesis of functionalized 2-quinolones, including 3-(phenylsulfonyl)quinolin-2(1H)-one. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. acs.orgnih.govacs.org These reactions have been widely applied in the synthesis of anilines and their derivatives. acs.org The palladium-catalyzed arylation of anilines is a versatile strategy for constructing nitrogen-containing dibenzo-fused heterocycles. acs.org

In the context of indole synthesis, palladium(II)-catalyzed cyclization of 2-alkynylaniline derivatives is a known method. clockss.org This reaction is thought to proceed through an indolylpalladium intermediate, which can then be coupled with electron-deficient alkenes in a Heck-type reaction to yield 2,3-disubstituted indoles. clockss.org

The development of oxygen-promoted palladium(II) catalysis has provided a mild and selective method for the cross-coupling of organoboron compounds with olefins, where molecular oxygen acts as a reoxidant for the palladium(0) species. nih.gov

Other Metal-Catalyzed Reactions

Rhodium-Catalyzed Reactions:

Rhodium catalysts have been employed in a variety of reactions involving aniline derivatives. Rhodium(III)-catalyzed C-H functionalization of aniline substrates with α-diazo esters can lead to the formation of oxindoles. researchgate.net The reaction of 2-anilinopyridines with sulfonylated α-diazo esters under mild conditions affords oxindole (B195798) derivatives. researchgate.net Rhodium-catalyzed allylic amination of allylic carbonates with the lithium anion of N-(arylsulfonyl)anilines has been used to synthesize intermediates for the preparation of heterocycles like dihydrobenzo[b]indoline. nih.gov Furthermore, a domino rhodium/palladium-catalyzed synthesis of dihydroquinolines has been developed. scholaris.ca Rhodium(I) complexes have also been shown to catalyze the enantioselective B-H bond insertion of carbene into amine-borane adducts. chinesechemsoc.org

Gold-Catalyzed Reactions:

Gold catalysts, particularly cationic gold(I) complexes, are effective in activating alkynes and allenes towards nucleophilic attack. escholarship.orgwiley.com They have been used for the aminocyclization of 1,6-enynes with substituted anilines to produce adducts that can be further functionalized. acs.org Gold-catalyzed hydroamination of 2-(phenylethynyl)aniline can exclusively yield 2-phenylindole. mdpi.com Gold catalysts have also been utilized in the reaction of anthranil (B1196931) derivatives with alkynes to synthesize unprotected 7-acylindoles. mdpi.com Additionally, gold-catalyzed reactions of aromatic disulfur (B1233692) oxides with terminal and ester-substituted internal alkynes have been developed. bham.ac.uk

Applications in Advanced Chemical Synthesis

Building Block for Sulfonamide Derivatives

2-(Phenylsulfonyl)aniline serves as a fundamental scaffold for the creation of a diverse range of sulfonamide derivatives. chemimpex.comcymitquimica.com The presence of the amino group on the aniline (B41778) ring allows for straightforward reactions with sulfonyl chlorides, leading to the formation of new sulfonamide bonds. This reactivity is crucial for developing novel compounds with specific biological activities. The phenylsulfonyl group within the molecule enhances its reactivity, making it an essential component in the synthesis of these derivatives. chemimpex.com

Precursor for Biologically Active Molecules

The structural framework of this compound is a key component in the synthesis of numerous biologically active molecules. chemimpex.com Its ability to be chemically modified allows for the generation of a wide variety of derivatives with therapeutic potential.

Anti-inflammatory and Analgesic Drugs

This compound is a significant intermediate in the development of drugs with anti-inflammatory and analgesic properties. chemimpex.comalraziuni.edu.ye For instance, derivatives of this compound have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, substituted phenylsulfonyl methyl benzimidazole (B57391) derivatives, synthesized from related structures, have shown analgesic and anti-inflammatory effects in preclinical studies. jmpas.com

Antiviral Agents

Derivatives of this compound have been explored for their antiviral activity. Research has shown that N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to derivatives of this compound, exhibit activity against various RNA and DNA viruses. frontiersin.org Specifically, certain derivatives have demonstrated the ability to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org Furthermore, the core structure is relevant in the development of inhibitors for other viruses, such as norovirus. nih.gov

Antifungal Agents

The phenylsulfonyl moiety is a key feature in the design of novel antifungal agents. Aryl sulfone derivatives are known to possess strong antifungal activity. mdpi.com While direct studies on this compound's antifungal properties are limited, its structural motifs are present in more complex molecules designed to combat fungal infections, including those resistant to existing treatments like fluconazole. mdpi.com

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The scaffold of this compound is utilized in the design of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.govnih.gov NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inhibiting its function and preventing viral replication. nih.gov The N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold has been identified as possessing potent NNRTI activity. nih.govnih.gov Research in this area focuses on creating new NNRTIs that are effective against drug-resistant HIV strains. researchgate.netresearchgate.net